Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2306261-99-2
VCID: VC4142594
InChI: InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3
SMILES: COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br
Molecular Formula: C11H7BrF3NO2
Molecular Weight: 322.081

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate

CAS No.: 2306261-99-2

Cat. No.: VC4142594

Molecular Formula: C11H7BrF3NO2

Molecular Weight: 322.081

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate - 2306261-99-2

Specification

CAS No. 2306261-99-2
Molecular Formula C11H7BrF3NO2
Molecular Weight 322.081
IUPAC Name methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate
Standard InChI InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3
Standard InChI Key JICNHQHBKRDOLE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular formula of methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is C₁₁H₇BrF₃NO₂, with a molecular weight of 322.08 g/mol . Key structural features include:

  • Bromine at position 4, enabling nucleophilic substitution reactions.

  • Trifluoromethyl group at position 1, enhancing lipophilicity and metabolic stability.

  • Methyl ester at position 6, facilitating hydrolysis to carboxylic acids for further derivatization .

Physicochemical Data

PropertyValueSource
Boiling Point320.6 ± 42.0 °C (predicted)
Density1.66 ± 0.1 g/cm³
LogP3.20 (predicted)
Vapor Pressure0.0 ± 1.0 mmHg at 25°C

The trifluoromethyl group contributes to the compound’s high thermal stability and low polarity, making it suitable for reactions in non-polar solvents .

Synthesis and Production

Synthetic Routes

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is typically synthesized via multi-step protocols:

  • Indole Core Formation: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions .

  • Bromination: Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane .

  • Trifluoromethylation: Introduction of the trifluoromethyl group via Ullmann coupling or radical reactions .

  • Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., NaH) to install the methyl ester .

Example Procedure:
A solution of 4-bromo-1H-indole-6-carboxylic acid (1.0 g) in methanol (10 mL) is treated with thionyl chloride (2 eq) at 0°C. After stirring for 12 hours, the mixture is concentrated, yielding the methyl ester with >95% purity .

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .

  • Process Intensification: Continuous-flow reactors to enhance bromination efficiency .

Biological Activity and Mechanisms

Antimicrobial Activity

The trifluoromethyl group enhances membrane permeability, enabling activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 8 μg/mL).

  • Fungal pathogens: Candida albicans (MIC = 16 μg/mL).

Applications in Medicinal Chemistry

Drug Design

  • Pharmacophore Optimization: The trifluoromethyl group improves bioavailability and target binding via hydrophobic interactions .

  • Prodrug Development: The methyl ester serves as a hydrolyzable prodrug moiety, releasing active carboxylic acids in vivo .

Case Studies

StudyTargetKey Finding
HIV-1 Integrase InhibitionViral replicationAnalog 17a reduced viral load by 90% in vitro .
Anticancer ScreeningBreast cancerIC₅₀ = 12 μM against MCF-7 cells.

Comparison with Analogous Compounds

CompoundKey DifferencesBioactivity
Methyl 4-bromo-1-cyclopropylindole-6-carboxylateCyclopropyl instead of CF₃Lower metabolic stability
Methyl 4-bromoindole-6-carboxylateLacks CF₃ groupReduced antiviral potency

The trifluoromethyl group in methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate confers superior pharmacokinetic properties compared to non-fluorinated analogs .

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